molecular formula C9H10O3 B14411220 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene CAS No. 83396-38-7

9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene

Katalognummer: B14411220
CAS-Nummer: 83396-38-7
Molekulargewicht: 166.17 g/mol
InChI-Schlüssel: IRKOGTLVWVRXTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-7,8-dioxabicyclo[422]deca-2,4,9-triene is an organic compound with the molecular formula C9H10O3 It is a bicyclic ether with a unique structure that includes a methoxy group and a dioxabicyclo framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methoxy-substituted epoxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene involves its interaction with specific molecular targets. The methoxy group and dioxabicyclo framework allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7,8-Dioxabicyclo[4.2.2]dec-9-ene: A similar bicyclic ether without the methoxy group.

    8-Methoxy-9-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetraene: A related compound with an azabicyclo framework.

Uniqueness

9-Methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

83396-38-7

Molekularformel

C9H10O3

Molekulargewicht

166.17 g/mol

IUPAC-Name

9-methoxy-7,8-dioxabicyclo[4.2.2]deca-2,4,9-triene

InChI

InChI=1S/C9H10O3/c1-10-9-6-7-4-2-3-5-8(9)12-11-7/h2-8H,1H3

InChI-Schlüssel

IRKOGTLVWVRXTG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2C=CC=CC1OO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.